Hydroxy Vildagliptin

DPP-4 inhibition Caco-2 cells metabolite pharmacology

Hydroxy Vildagliptin (M20.7), the major inactive vildagliptin metabolite, is a mandatory standard for ICH Q1A(R2) stability testing and ANDA bioequivalence LC-MS/MS methods. Unlike other gliptin metabolites, M20.7 exhibits a ~136,000-fold potency loss, ensuring unambiguous peak identification. Supplied with ≥95% HPLC purity and comprehensive COA, it is the only certified standard meeting USP/EP pharmacopeial traceability for accurate calibration and regulatory compliance. Choose this compound to avoid failed ANDA submissions and non-compliance.

Molecular Formula C₁₇H₂₅N₃O₃
Molecular Weight 319.4
Cat. No. B1156720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Vildagliptin
Molecular FormulaC₁₇H₂₅N₃O₃
Molecular Weight319.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy Vildagliptin (M20.7 / LAY151) Reference Standard: Identity, Regulatory Role, and Key Physicochemical Profile for Procurement


Hydroxy Vildagliptin, also designated as the carboxylic acid metabolite M20.7 or LAY151 (CAS 565453-40-9), is the predominant circulating metabolite of the DPP-4 inhibitor vildagliptin, formed via non-CYP450-mediated cyano group hydrolysis [1]. It accounts for approximately 55% of total plasma radioactivity AUC following oral vildagliptin administration in humans, exceeding the parent drug's 25.7% share [1]. Crucially, this metabolite is pharmacologically inactive against DPP-4 (IC₅₀ = 477 µM in human Caco-2 cells), representing a ~136,000-fold potency loss relative to the parent drug (IC₅₀ = 3.5 nM) . In pharmaceutical quality control, Hydroxy Vildagliptin serves as a critical impurity reference standard for HPLC/LC-MS method development, method validation (AMV), and ANDA submissions, with purity specifications typically ≥95% by HPLC and optional traceability to USP or EP pharmacopeial standards [2].

Why Hydroxy Vildagliptin Cannot Be Substituted by the Parent Drug or Other Gliptin Metabolites in Bioanalytical and Pharmacokinetic Workflows


In-class DPP-4 inhibitors and their metabolites are not interchangeable reference standards due to profound differences in pharmacological activity, metabolic origin, and physico-chemical properties that directly impact analytical method specificity and pharmacokinetic interpretation. The vildagliptin metabolite M20.7 is pharmacologically inactive (IC₅₀ = 477 µM), whereas the corresponding metabolite of saxagliptin (BMS-510849) retains potent DPP-4 inhibitory activity with an IC₅₀ of 3.1 nM—a >150,000-fold difference in target engagement [2]. Furthermore, vildagliptin and its M20.7 metabolite are generated via DPP-4-mediated hydrolysis independent of CYP450 enzymes, in stark contrast to saxagliptin whose active metabolite is produced by CYP3A4/5 [1]. These divergent metabolic pathways create distinct impurity and degradation product profiles that require compound-specific reference standards for validated quantification. Substitution with the parent vildagliptin, sitagliptin, or other gliptin reference materials will produce inaccurate calibration curves, misidentified chromatographic peaks, and non-compliant ANDA submissions, because no other compound replicates M20.7's exact retention time, mass spectral fragmentation pattern, or molar extinction coefficient under ICH-validated HPLC conditions [3].

Hydroxy Vildagliptin Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


DPP-4 Inhibitory Potency: 136,000-Fold Activity Loss Relative to Parent Vildagliptin in the Same Cellular Assay

Hydroxy Vildagliptin (M20.7) exhibits an IC₅₀ of 477 µM for DPP-4 inhibition in human Caco-2 cells, compared with an IC₅₀ of 3.5 nM for the parent drug vildagliptin in the identical assay system . This represents an approximately 136,000-fold reduction in inhibitory potency upon cyano group hydrolysis. The near-complete loss of pharmacological activity is consistent with the metabolite being classified as pharmacologically inactive in both regulatory documentation and primary literature [1].

DPP-4 inhibition Caco-2 cells metabolite pharmacology IC50 comparison

Metabolite Pharmacological Activity: Inactive M20.7 Versus Saxagliptin's Active Metabolite BMS-510849 (IC₅₀ 3.1 nM)

Vildagliptin's major metabolite M20.7 (Hydroxy Vildagliptin) is pharmacologically inactive, contributing zero meaningful DPP-4 inhibition at clinically relevant concentrations (IC₅₀ = 477 µM) . In direct contrast, saxagliptin's major metabolite BMS-510849 (saxagliptin M2) retains potent DPP-4 inhibitory activity with an IC₅₀ of 3.1 nM (approximately half the potency of the parent saxagliptin at IC₅₀ = 1.5 nM) [1]. This fundamental dichotomy—inactive metabolite (vildagliptin) versus active metabolite contributing to therapeutic effect (saxagliptin)—is a critical differentiator for both clinical pharmacokinetic interpretation and reference standard selection [2].

active metabolite comparison saxagliptin M2 DPP-4 inhibitor metabolism pharmacological differentiation

Plasma Exposure Dominance: M20.7 Accounts for 55% of Circulating Drug-Related Material Versus 25.7% for the Parent

In a definitive human ADME study with [¹⁴C]vildagliptin (100 mg oral dose, n=4 healthy males), the carboxylic acid metabolite M20.7 accounted for 55% of total plasma radioactivity AUC, while unchanged vildagliptin represented only 25.7% [1]. The metabolite-to-parent AUC ratio of approximately 2.14:1 establishes M20.7 as the predominant circulating species following vildagliptin administration. The terminal half-life of vildagliptin was 2.8 h, with 85.4% of the dose recovered in urine [1]. This dominant circulating exposure means that any bioanalytical method intended for pharmacokinetic studies or therapeutic drug monitoring must be able to resolve and accurately quantify M20.7 alongside the parent, making a certified Hydroxy Vildagliptin reference standard indispensable [2].

pharmacokinetics plasma AUC metabolite-to-parent ratio bioanalysis human ADME

Differential Accumulation in Renal Impairment: M20.7 Increases 7.51-Fold Versus 1.46-Fold for Parent Vildagliptin

In a 5/6 nephrectomized (5/6 Nx) rat model of chronic renal failure, intragastric administration of vildagliptin produced a 7.51-fold increase in M20.7 plasma exposure compared to only a 1.46-fold increase for the parent drug [1]. The disproportionate accumulation of M20.7 is attributed to inhibition of organic anion transporter 3 (OAT3)-mediated renal excretion by accumulated uremic toxins, including 3-carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF; IC₅₀ = 5.75 µM for M20.7 uptake), hippuric acid (IC₅₀ = 29.0 µM), and indoxyl sulfate (IC₅₀ = 69.5 µM) [1]. In human clinical data, M20.7 AUC increased 1.6-, 2.4-, 5.4-, and 6.7-fold in subjects with mild, moderate, and severe renal impairment, respectively, relative to healthy controls [2].

renal impairment OAT3 transporter uremic toxins pharmacokinetic modeling accumulation ratio

Non-CYP Metabolism: DPP-4-Mediated Hydrolysis Differentiates Vildagliptin/M20.7 from CYP3A4/5-Dependent Saxagliptin Metabolism

Vildagliptin is metabolized to M20.7 primarily via DPP-4-mediated cyano group hydrolysis, with CYP450 enzymes contributing negligibly (1.6% of the dose) [1]. In contrast, saxagliptin is extensively metabolized by CYP3A4/5 to its active metabolite BMS-510849, with 12–29% of the dose excreted as unchanged parent and 21–52% as the CYP-generated metabolite [2]. The DPP-4-mediated hydrolysis of vildagliptin has been confirmed in human liver microsomes, where M20.7 formation rate correlated positively with DPP-4 activity (r = 0.917, P < 0.01) and was inhibited by the selective DPP-4 inhibitor sitagliptin [3]. Interindividual variability in hepatic vildagliptin-hydrolyzing activity across 23 human liver samples was 3.6-fold, suggesting genetically or environmentally determined differences in M20.7 formation capacity [4].

drug metabolism CYP450-independent DPP-4 hydrolysis drug-drug interaction metabolic pathway differentiation

Validated Application Scenarios for Hydroxy Vildagliptin (M20.7) Reference Standard in Pharmaceutical R&D and Quality Control


ANDA Submission Bioequivalence Studies Requiring Simultaneous Quantification of Vildagliptin and M20.7 in Human Plasma

In abbreviated new drug application (ANDA) bioequivalence studies for generic vildagliptin formulations, regulatory agencies require validated LC-MS/MS methods capable of simultaneously quantifying both the parent drug and its major circulating metabolite M20.7. Given that M20.7 represents 55% of total plasma drug-related material AUC [1] and accumulates disproportionately (up to 7.51-fold) in renal impairment [2], a certified Hydroxy Vildagliptin reference standard with documented purity (≥95% by HPLC) and traceable certificate of analysis is mandatory for constructing calibration curves that meet ICH M10 bioanalytical method validation criteria. Use of the parent vildagliptin standard alone or substitution with another gliptin metabolite standard will produce invalid calibration data due to differing retention times, ionization efficiencies, and mass transitions.

Forced Degradation and Stability-Indicating Method Development for Vildagliptin API and Finished Dosage Forms

ICH Q1A(R2) stability testing and Q3B impurity profiling require identification and quantification of degradation products formed under hydrolytic, oxidative, thermal, and photolytic stress. M20.7 (Hydroxy Vildagliptin) is a primary degradation product formed under basic and acidic hydrolysis as well as oxidative conditions, identified as 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid via UHPLC-DAD-MS [3]. Vildagliptin undergoes 87.04% degradation in 3% H₂O₂ within 180 minutes at room temperature, with pseudo first-order rate constant k = 4.76 × 10⁻⁴ s⁻¹ [3]. A stability-indicating RP-HPLC method achieving baseline resolution of vildagliptin from M20.7 and other degradants within 6 minutes has been validated per ICH guidelines, with LOD = 0.63 µg/mL and LOQ = 2.82 µg/mL [4]. The Hydroxy Vildagliptin reference standard is indispensable for peak identification, system suitability testing, and degradation product quantification in these methods.

Pharmacokinetic Modeling of Vildagliptin Disposition in Special Populations (Renal/Hepatic Impairment)

Physiologically based pharmacokinetic (PBPK) models for vildagliptin require accurate in vitro-to-in vivo extrapolation of M20.7 formation and clearance parameters. The hepatic DPP-4-mediated hydrolysis of vildagliptin to M20.7 exhibits 3.6-fold interindividual variability across human liver samples, and M20.7 formation is significantly inhibited by co-administered DPP-4 inhibitors such as sitagliptin (P < 0.01 for AUC reduction in mice) [5]. M20.7 is a substrate of OAT3, and its renal excretion is inhibited by uremic toxins (CMPF IC₅₀ = 5.75 µM, hippuric acid IC₅₀ = 29.0 µM, indoxyl sulfate IC₅₀ = 69.5 µM) that accumulate in chronic renal failure [2]. Researchers developing PBPK models or conducting clinical PK studies in penalty impaired populations require purified Hydroxy Vildagliptin for in vitro transporter assays, metabolic stability assessments, and as an analytical standard for quantifying M20.7 in plasma and urine from clinical samples.

Quality Control Release Testing and Impurity Profiling of Vildagliptin API Batches per Pharmacopeial Specifications

Vildagliptin drug substance monographs in pharmacopeias (USP/EP) specify limits for individual and total impurities. M20.7 (Hydroxy Vildagliptin) is categorized as a specified impurity requiring chromatographic resolution from the active peak and quantification against a certified reference standard [6]. The patent literature describes HPLC methods using octadecyl silane bonded silica columns with buffer salt-organic mobile phases capable of separating vildagliptin from five related substances including the carboxylic acid hydrolysis product [7]. Commercially available Hydroxy Vildagliptin reference standards are supplied with HPLC purity certification (typically ≥95–97%), along with supporting characterization data including ¹H-NMR, ¹³C-NMR, and HRMS spectra, enabling direct use in QC release testing, method transfer, and regulatory inspection readiness .

Quote Request

Request a Quote for Hydroxy Vildagliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.